2-(Aminooxy)-6-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
O-(6-fluoropyridin-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H5FN2O/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2 |
InChI Key |
KHFUMBXIMNQYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)ON |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Insights of 2 Aminooxy 6 Fluoropyridine and Its Derivatives
Reactivity of the Aminooxy Group: Principles of Oxime Ligation
The aminooxy group is a powerful tool in chemical synthesis, primarily due to its ability to undergo a highly selective reaction known as oxime ligation. This reaction involves the condensation of an aminooxy compound with an aldehyde or a ketone to form a stable oxime bond. nih.govrsc.org This chemoselective ligation is widely employed in bioconjugation, polymer science, and materials science for its efficiency and the stability of the resulting linkage. rsc.orgrsc.org
Mechanism of Chemoselective Reaction with Carbonyl Compounds (Aldehydes and Ketones)
The formation of an oxime occurs through a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. numberanalytics.comcsbsju.edu This activation facilitates the attack by the nucleophilic nitrogen of the aminooxy group. numberanalytics.comlibretexts.org
The general mechanism can be outlined as follows:
Protonation of the carbonyl oxygen (acid-catalyzed): This step increases the electrophilicity of the carbonyl carbon. numberanalytics.comcsbsju.edu
Nucleophilic attack: The aminooxy group attacks the activated carbonyl carbon. numberanalytics.comlibretexts.org
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
Protonation of the hydroxyl group: The hydroxyl group is protonated to form a good leaving group (water).
Elimination of water: The lone pair on the nitrogen pushes out the water molecule, forming a protonated oxime.
Deprotonation: A base removes the proton from the nitrogen to give the final oxime product.
Factors Influencing Oxime Bond Formation Kinetics and Thermodynamic Stability
Several factors influence the rate and stability of oxime bond formation:
pH: The reaction rate is highly dependent on the pH of the medium. numberanalytics.com Acidic conditions are generally required to catalyze the reaction; however, at very low pH, the aminooxy nucleophile can become protonated and unreactive. nih.gov A pH of around 4.5 is often optimal for oxime formation. nih.gov The stability of the resulting oxime bond is also influenced by pH, with hydrolysis occurring more rapidly under acidic conditions. rsc.orgnih.gov
Temperature: Increasing the temperature generally increases the rate of reaction, but can also promote side reactions. numberanalytics.com
Reactant Concentration: The rate of oxime formation is dependent on the concentrations of both the carbonyl compound and the aminooxy derivative. numberanalytics.com
Catalysts: Aniline (B41778) and its derivatives have been shown to be effective catalysts for oxime ligation, significantly accelerating the reaction rate. nih.govrsc.org The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate. rsc.org
Electronic and Steric Effects: The electronic properties of the substituents on both the carbonyl compound and the aminooxy derivative influence the stability of the oxime bond. nih.gov Electron-withdrawing groups on the aminooxy moiety increase the stability of the oxime by decreasing the basicity of the imine nitrogen. nih.gov Steric hindrance around the carbonyl group or the aminooxy group can slow down the reaction rate. nih.gov Aldehydes are generally more reactive than ketones. nih.gov
| Factor | Influence on Oxime Ligation |
| pH | Optimal rate typically at pH ~4.5; stability decreases in acidic conditions. nih.gov |
| Temperature | Increased temperature accelerates the reaction but may cause side reactions. numberanalytics.com |
| Catalysts | Aniline and its derivatives can significantly increase the reaction rate. nih.govrsc.org |
| Electronic Effects | Electron-withdrawing groups on the aminooxy moiety enhance oxime stability. nih.gov |
| Steric Hindrance | Can decrease the rate of reaction. nih.gov |
| Carbonyl Reactivity | Aldehydes react more rapidly than ketones. nih.gov |
Role of the α-Effect in Enhancing Aminooxy Nucleophilicity
The aminooxy group exhibits enhanced nucleophilicity compared to a primary amine of similar basicity, a phenomenon known as the "alpha effect". acs.orgwikipedia.org This effect is attributed to the presence of a lone pair of electrons on the oxygen atom adjacent (in the alpha position) to the nucleophilic nitrogen atom. wikipedia.org
The exact origin of the α-effect is still a subject of debate, but several theories have been proposed:
Ground-state destabilization: Repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms raises the energy of the ground state, thus lowering the activation energy for the reaction. wikipedia.orguniversiteitleiden.nl
Transition-state stabilization: The adjacent lone pair can stabilize the developing positive charge in the transition state.
Reduced Pauli Repulsion: Quantum chemical studies suggest that α-nucleophiles experience less steric (Pauli) repulsion with the substrate due to a smaller HOMO lobe on the nucleophilic center. universiteitleiden.nlresearchgate.net For the α-effect to be observed, the α-nucleophile must also have a sufficiently high energy HOMO to maintain favorable orbital overlap with the substrate's LUMO. researchgate.netnih.gov
This enhanced nucleophilicity makes aminooxy compounds, including 2-(aminooxy)-6-fluoropyridine, highly efficient reactants in oxime ligation reactions. iris-biotech.de
Influence of the Fluoro Substituent on Pyridine (B92270) Ring Reactivity
The presence of a fluorine atom at the 6-position of the pyridine ring in this compound significantly influences the reactivity of the aromatic system.
Electronic Effects of Fluorine on Aromatic Systems, particularly in SNAr reactions
Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). wyzant.comstackexchange.com In the context of nucleophilic aromatic substitution (SNAr) reactions, this has a profound impact. The strong -I effect of fluorine deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic attack. masterorganicchemistry.com
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The electron-withdrawing fluorine atom helps to stabilize this intermediate by delocalizing the negative charge. stackexchange.commasterorganicchemistry.com This stabilization of the intermediate lowers the activation energy of the reaction, leading to an increased reaction rate. stackexchange.com
Interestingly, in SNAr reactions, fluorine is often a better leaving group than other halogens like chlorine or bromine. masterorganicchemistry.comnih.gov This is counterintuitive based on bond strength (C-F bond is the strongest carbon-halogen bond). However, because the cleavage of the carbon-halogen bond is not the rate-determining step, the leaving group ability is less important than the ability to stabilize the Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. wyzant.com
| Halogen | Electronegativity | Reactivity in SNAr |
| F | 3.98 | High |
| Cl | 3.16 | Moderate |
| Br | 2.96 | Moderate |
| I | 2.66 | Low |
Regioselectivity and Chemo selectivity in Reactions Involving the Fluorine Atom
The position of the fluorine atom on the pyridine ring dictates the regioselectivity of SNAr reactions. In 2-substituted pyridines, nucleophilic attack is generally favored at the 2- and 6-positions, and to a lesser extent the 4-position, as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring. youtube.com In the case of this compound, the fluorine atom is already at a highly activated position for nucleophilic displacement.
Chemoselectivity in reactions of this compound is a key consideration. The molecule possesses two primary reactive sites: the aminooxy group and the C-F bond on the pyridine ring. The choice of reagent and reaction conditions will determine which group reacts. For instance, reaction with a carbonyl compound under mildly acidic conditions will favor oxime ligation at the aminooxy group. nih.govrsc.org Conversely, reaction with a strong nucleophile under conditions suitable for SNAr may lead to displacement of the fluoride. Careful selection of protecting groups and reaction sequencing is therefore crucial when using this compound in multi-step syntheses to achieve the desired chemical transformation. youtube.com
Interplay Between Aminooxy and Fluoro Functionalities in Multisubstituted Pyridines
The chemical behavior of this compound is dictated by the electronic and steric interplay of the aminooxy group, the fluorine atom, and the pyridine ring nitrogen. Both the fluorine and the aminooxy group are located at the activated C2 and C6 positions of the pyridine ring, which are susceptible to nucleophilic attack. The electronegative nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions, making them electrophilic.
The fluorine atom at the C6 position is a strong electron-withdrawing group via the inductive effect, further activating the ring towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic rings, often leading to faster reaction rates compared to other halogens. fluorine1.ru The stability of the resulting Meisenheimer-like intermediate is enhanced by the ability of the electronegative nitrogen atom to delocalize the negative charge. chemicalbook.com
However, the presence of both a strong electron-withdrawing fluorine and a potentially electron-donating aminooxy group on the same pyridine ring leads to a "push-pull" electronic environment. This can result in unique reactivity patterns. For instance, the aminooxy group could direct incoming electrophiles to the C3 or C5 positions, while the fluorine atom facilitates nucleophilic substitution at C6.
Detailed research findings on the specific reactivity of this compound are not extensively available in the public domain. However, based on the principles of physical organic chemistry, we can predict certain reactive behaviors. For example, in a nucleophilic substitution reaction, a strong nucleophile would likely displace the fluorine atom at the C6 position. The rate of this substitution would be modulated by the electronic contribution of the aminooxy group.
To provide a clearer picture of the relative electronic influences of various substituents on a pyridine ring, the following table summarizes the Hammett constants (σ) for para-substituted pyridines. While not specific to the 2,6-disubstituted system , it offers a general guide to the electron-donating or -withdrawing nature of these functional groups.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -F | +0.06 | Weakly deactivating |
| -NH2 | -0.66 | Strongly activating |
| -OH | -0.37 | Activating |
| -OCH3 | -0.27 | Activating |
Note: Data is for para-substituted benzenes, which serves as a reasonable approximation for pyridines in the absence of specific data.
The synthesis of 2-amino-6-fluoropyridine (B74216), a closely related compound, has been reported through the reaction of 2,6-difluoropyridine (B73466) with ammonia (B1221849) at elevated temperatures and pressures. chemicalbook.com This demonstrates the feasibility of nucleophilic substitution of a fluorine atom on the pyridine ring.
Derivatization and Functionalization Strategies for 2 Aminooxy 6 Fluoropyridine Frameworks
Synthesis of Novel Polysubstituted Pyridine (B92270) Derivatives
The synthesis of novel polysubstituted pyridine derivatives from a 2-(Aminooxy)-6-fluoropyridine framework would likely proceed through two main pathways: reaction at the aminooxy moiety and substitution of the fluorine atom.
The aminooxy group can readily react with a diverse range of carbonyl compounds (aldehydes and ketones) to form stable oxime ether linkages. This allows for the introduction of a wide variety of substituents at the 2-position of the pyridine ring.
The fluorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of a wide array of functional groups, including but not limited to, amines, alcohols, thiols, and carbon nucleophiles. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C6 position, facilitating this substitution.
A hypothetical reaction scheme could involve the sequential or concurrent reaction at these two sites. For instance, the aminooxy group could first be reacted with a functionalized aldehyde, followed by the substitution of the fluorine atom to introduce a second point of diversity.
Construction of Complex Heterocyclic and Macrocyclic Architectures
The bifunctional nature of this compound makes it a promising candidate for the construction of more complex molecular architectures.
Heterocycle Formation: The aminooxy group can participate in cyclization reactions. For example, reaction with a dicarbonyl compound or a molecule containing both a carbonyl group and another reactive functional group could lead to the formation of novel heterocyclic rings fused to or appended from the pyridine core.
Macrocyclization: The molecule could serve as a key building block in the synthesis of macrocycles. A strategy could involve a double functionalization, for example, by first reacting the aminooxy group and then using the introduced substituent and the 6-fluoro position as handles for a ring-closing metathesis or another macrocyclization reaction.
Strategies for Selective Introduction of Additional Functional Groups
Achieving selective functionalization would be crucial for the controlled synthesis of complex derivatives.
Orthogonal Protection Strategies: To selectively react at either the aminooxy or the 6-fluoro position, orthogonal protecting group strategies could be employed. For example, the aminooxy group could be temporarily protected to allow for selective chemistry at the C6 position, or vice versa.
Control of Reaction Conditions: The selectivity of the nucleophilic aromatic substitution at the 6-position can be influenced by the choice of nucleophile, solvent, and temperature. Similarly, the reactivity of the aminooxy group can be modulated by pH control.
Metal-Catalyzed Cross-Coupling: While the fluorine atom is a good leaving group for SNAr, it can also potentially participate in certain metal-catalyzed cross-coupling reactions, although this is less common than for bromo or iodo substituents. This could provide an alternative route for introducing carbon-carbon or carbon-heteroatom bonds at the 6-position.
Data on Derivatization of this compound
As no specific experimental data for the derivatization of this compound was found in the public domain, a data table of detailed research findings cannot be provided. The table below is a hypothetical representation of the types of derivatives that could be synthesized based on general chemical principles.
| Starting Material | Reagent/Reaction Condition | Product Structure (Hypothetical) | Potential Application Area |
| This compound | Benzaldehyde, mild acid catalyst | 2-((Benzoxy)imino)-6-fluoropyridine | Medicinal Chemistry |
| This compound | Morpholine, heat | 2-(Aminooxy)-6-morpholinopyridine | Drug Discovery |
| 2-((Benzoxy)imino)-6-fluoropyridine | Phenol, K2CO3, DMF | 2-((Benzoxy)imino)-6-phenoxypyridine | Materials Science |
Applications in Advanced Chemical and Biochemical Research
Role as a Versatile Building Block in Synthetic Organic Chemistry
2-(Aminooxy)-6-fluoropyridine's utility as a building block stems from the distinct reactivity of its functional groups. The aminooxy moiety readily participates in the formation of stable oxime ethers with aldehydes and ketones, a reaction widely used in bioconjugation and the assembly of complex molecules. The fluoropyridine scaffold itself offers a platform for further chemical modification, influencing the electronic properties and biological activity of the resulting compounds.
Design and Synthesis of Intermediates for Pharmaceutical Research (excluding clinical data)
In the realm of pharmaceutical research, this compound is instrumental in the synthesis of novel molecular entities. The pyridine (B92270) ring is a common motif in many pharmaceutical agents, and the introduction of a fluorine atom can significantly impact a molecule's metabolic stability and binding affinity. beilstein-journals.orgnih.gov The aminooxy group provides a convenient handle for conjugating the fluoropyridine unit to other molecules of interest, facilitating the construction of complex drug candidates. researchgate.net
The synthesis of various aminopyridine derivatives, which are important intermediates in drug discovery, can be achieved using 2-fluoropyridine (B1216828) as a starting material. researchgate.net For instance, the reaction of 2-fluoropyridine with lithium amides provides a straightforward method for producing 2-aminopyridines in good yields. researchgate.net This approach is significant as it avoids the harsh conditions often associated with other amination methods. researchgate.net Furthermore, fluoropyridine compounds are recognized as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including steroids and sulfa drugs. google.com The unique properties of fluorine-containing organic compounds, such as altered electronic effects without significant steric changes, make them attractive for developing new therapeutic agents. researchgate.netgoogle.com
| Starting Material | Reagent | Product | Significance in Pharmaceutical Intermediate Synthesis |
| 2-Fluoropyridine | Lithium amides | 2-Aminopyridines | Provides a mild and efficient route to valuable aminopyridine intermediates. researchgate.net |
| Aminopyridine compounds | Bromine, Fluorinating agents | Fluoropyridine compounds | Creates key building blocks for various pharmaceuticals. google.com |
| 2-Aminopyridine | Nitration, Acetylation, Reduction, Diazotization, Schiemann reaction, Hydrolysis | 2-Amino-5-fluoropyridine | Important intermediate for the synthesis of peptide deformylase inhibitors. researchgate.net |
Application in Agrochemical Compound Development (excluding product details)
The development of new agrochemicals often involves the incorporation of pyridine-based structures to enhance biological activity. researchgate.net The trifluoromethylpyridine motif, for example, is a key structural element in several active agrochemical ingredients. nih.gov The synthesis of such compounds often relies on the availability of suitably functionalized pyridine building blocks. While direct examples of this compound in specific agrochemical synthesis are not detailed in the provided context, the general importance of fluorinated pyridines in this sector is well-established. nih.govresearchgate.net The introduction of fluorine can lead to compounds with improved efficacy and selectivity. nih.gov
Integration into Radiopharmaceutical Design and Synthesis
A significant application of this compound lies in the field of radiopharmacology, particularly in the development of imaging agents for Positron Emission Tomography (PET). The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its favorable decay characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. nih.govfrontiersin.orgresearchgate.net
Development of Fluorine-18 Labeled Prosthetic Groups for Positron Emission Tomography (PET)
This compound is a precursor for the synthesis of ¹⁸F-labeled prosthetic groups. These are small, radiolabeled molecules that can be attached to larger biomolecules, such as peptides, proteins, or antibodies, to create PET tracers. The process typically involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.
The resulting ¹⁸F-labeled aminooxy-functionalized pyridines can then be readily conjugated to aldehyde- or ketone-containing biomolecules via oxime ligation. This method allows for the efficient and site-specific labeling of biologically active molecules, which is crucial for developing targeted PET imaging agents. thno.org
Automation and Optimization of Radiosynthesis Methodologies
The short half-life of ¹⁸F necessitates rapid and efficient radiosynthesis procedures, often requiring automation. Automated synthesis modules are employed to handle the radioactive materials remotely and ensure reproducible production of the radiotracers. nih.govrsc.orgmdpi.comnih.gov
Research has focused on optimizing the conditions for the radiosynthesis of ¹⁸F-labeled compounds derived from this compound. This includes developing methods that proceed under mild conditions to protect the integrity of sensitive biomolecules. nih.gov For example, solid-phase extraction (SPE) techniques have been developed to purify the ¹⁸F-labeled prosthetic groups, eliminating the need for more time-consuming HPLC purification. nih.gov The goal is to achieve high radiochemical yields and specific activities within a short synthesis time. nih.gov
| Radiosynthesis Parameter | Finding/Optimization | Reference |
| Purification Method | Use of solid-phase extraction (SPE) cartridges to purify [¹⁸F]fluoroethyl tosylate, avoiding HPLC. | nih.gov |
| Automation | Development of automated synthesis units for one-step radiosynthesis of PET ligands. | nih.gov |
| Reaction Conditions | Implementation of simple and fast radiolabeling procedures, such as direct elution of [¹⁸F]fluoride into the reaction vessel. | mdpi.com |
Application in Site-Specific Radiolabeling of Biomolecules via Oxime Ligation
Oxime ligation is a highly efficient and chemoselective reaction for conjugating molecules. The reaction between an aminooxy group, such as the one on this compound derivatives, and an aldehyde or ketone on a biomolecule forms a stable oxime bond. thno.orgnih.gov This method is particularly valuable for the site-specific radiolabeling of proteins and other macromolecules. thno.orgnih.gov
By engineering a unique aldehyde or ketone functionality onto a biomolecule, the ¹⁸F-labeled aminooxy-pyridine can be attached at a specific location, ensuring that the biological activity of the molecule is preserved. nih.gov This approach has been successfully used to label affibody molecules for imaging HER2 expression in tumors. nih.gov The selectivity of the aminooxy group for aldehydes over other functional groups like amines allows for clean and specific conjugation, even in complex biological systems. nih.gov
General Applications in Chemical Bioconjugation
Chemical bioconjugation is a pivotal technique in chemical biology, enabling the covalent linkage of molecules to biomacromolecules such as proteins and peptides. This process allows for the introduction of probes, tags, or other functionalities to study or modulate biological processes. Within this field, the formation of an oxime bond through the reaction of an aminooxy group with an aldehyde or ketone has emerged as a robust and highly selective method. nih.gov The compound this compound, possessing a reactive aminooxy moiety, is theoretically well-suited for such applications.
The aminooxy group (–O-NH₂) of this compound can react with a carbonyl group (aldehyde or ketone) on a target molecule to form a stable oxime linkage. This reaction is known for its high chemoselectivity, proceeding efficiently under mild aqueous conditions, which are crucial for maintaining the structural and functional integrity of biomolecules. nih.govresearchgate.net The presence of the fluorine atom on the pyridine ring may influence the reactivity and stability of the resulting oxime bond. Fluorine is a highly electronegative atom and its introduction into organic molecules can alter their electronic properties, lipophilicity, and metabolic stability. nih.govrsc.org
Modification of Peptides and Proteins
The site-specific modification of peptides and proteins is essential for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins to enhance therapeutic properties. The strategy for using this compound in this context would involve the introduction of a carbonyl group onto the target peptide or protein.
This can be achieved through several methods:
Genetic Encoding of Unnatural Amino Acids: An unnatural amino acid containing a ketone or aldehyde functionality can be incorporated into the protein sequence during its expression.
Post-Translational Modification: Specific amino acid residues, such as the N-terminus or lysine (B10760008) side chains, can be chemically converted into carbonyl groups. nih.gov For instance, periodate (B1199274) oxidation of N-terminal serine or threonine residues can generate a glyoxylyl group.
Once the carbonyl group is installed, the peptide or protein can be treated with this compound to form the desired bioconjugate. The reaction is typically catalyzed by nucleophilic catalysts like aniline (B41778) or its derivatives, which can accelerate the rate of oxime formation, especially at neutral pH. researchgate.netnih.govnih.govexlibrisgroup.com The fluorine substituent on the pyridine ring of this compound could potentially modulate the pKa of the aminooxy group, thereby affecting the reaction kinetics.
Table 1: Potential Research Findings on Peptide and Protein Modification with this compound
| Parameter | Potential Finding | Theoretical Rationale |
| Reaction pH | Optimal pH range may be slightly altered compared to non-fluorinated analogues. | The electron-withdrawing nature of fluorine could lower the pKa of the aminooxy group, potentially shifting the optimal pH for oxime formation. |
| Reaction Kinetics | The rate of ligation could be influenced by the fluorine substituent. | Electronic effects of the fluoropyridyl moiety could affect the nucleophilicity of the aminooxy group and the stability of the reaction intermediate. |
| Stability of Conjugate | The resulting oxime bond may exhibit enhanced stability. | The inductive effect of fluorine could strengthen the C=N bond of the oxime, potentially increasing its resistance to hydrolysis. nih.gov |
| Biophysical Properties | The conjugate may exhibit altered solubility or aggregation propensity. | The introduction of a fluorinated aromatic ring can impact the overall hydrophobicity and folding of the modified protein. |
Utility in Fragment Assembly and Peptide Cyclization (via oxime formation)
The principles of oxime ligation can be extended to more complex macromolecular constructions, such as the assembly of peptide fragments into larger proteins or the cyclization of linear peptides.
Fragment Assembly: For the synthesis of large proteins that are challenging to produce through standard solid-phase peptide synthesis (SPPS), a fragment-based approach can be employed. This involves synthesizing smaller peptide fragments, one bearing a C-terminal aldehyde and the other an N-terminal aminooxy group. The reaction between these two fragments, mediated by a reagent like this compound (if incorporated as an aminooxy-bearing amino acid), would result in the formation of a larger peptide linked by an oxime bond. This method offers a powerful way to access complex protein architectures.
Peptide Cyclization: Cyclic peptides are of great interest in drug discovery due to their enhanced stability and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Oxime formation provides a versatile method for peptide cyclization. A linear peptide can be synthesized with an aminooxy-containing amino acid at one position and a ketone- or aldehyde-containing amino acid at another. Intramolecular reaction between these two functionalities would lead to the formation of a cyclic peptide. The properties of the linker, in this case, derived from this compound, would influence the conformation and biological activity of the resulting cyclic peptide.
Table 2: Potential Research Findings on Fragment Assembly and Peptide Cyclization with this compound
| Application | Potential Finding | Theoretical Rationale |
| Fragment Assembly | Efficient ligation of peptide fragments under mild conditions. | The chemoselective nature of oxime ligation allows for the joining of unprotected peptide fragments with minimal side reactions. |
| Peptide Cyclization | Formation of structurally defined cyclic peptides. | The defined geometry of the oxime bond and the fluoropyridyl group would impose specific conformational constraints on the peptide backbone. |
| Influence of Fluorine | The fluorine atom could be used as a probe for 19F NMR studies. | The presence of a fluorine atom provides a sensitive handle for NMR spectroscopy to study the conformation and dynamics of the cyclic peptide or assembled protein. |
| Bioavailability | The resulting cyclic peptides may exhibit improved cell permeability. | The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. |
Advanced Analytical and Spectroscopic Characterization in Research
Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 2-(Aminooxy)-6-fluoropyridine, ¹H NMR would reveal the number of different types of protons, their electronic environments, and their proximity to one another through spin-spin coupling. The aromatic protons on the pyridine (B92270) ring would show characteristic chemical shifts and coupling patterns influenced by the fluorine and aminooxy substituents.
¹³C NMR spectroscopy would identify the number of non-equivalent carbon atoms and their hybridization state. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF), a characteristic feature in fluorine NMR spectroscopy. ¹⁹F NMR would provide direct information about the chemical environment of the fluorine atom, and ¹⁵N NMR could offer insights into the nitrogen atoms of the pyridine ring and the aminooxy group. While specific spectra for this compound are not available, data for analogous compounds like 2-amino-6-fluoropyridine (B74216) show characteristic signals that allow for its structural confirmation.
Molecular Mass Confirmation and Fragment Analysis using Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate gas-phase ions of the molecule. The fragmentation pattern observed in the MS/MS spectrum would be expected to show losses of characteristic fragments, such as the aminooxy group or the fluorine atom, which would help to confirm the structure of the parent molecule.
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are essential for assessing the purity of synthesized compounds and for separating isomers.
High-Performance Liquid Chromatography (HPLC) in Synthetic and Radiochemical Processes
HPLC is a powerful tool for the purification and purity analysis of chemical compounds. For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment. In radiochemical processes, radio-HPLC is the standard for determining the radiochemical purity of a labeled compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography is a rapid and convenient method for monitoring the progress of a chemical reaction. To monitor a reaction producing this compound, small aliquots of the reaction mixture would be spotted on a TLC plate alongside the starting materials. The separation of spots, visualized typically under UV light due to the aromatic nature of the pyridine ring, would indicate the consumption of reactants and the formation of the product. The relative retention factors (Rf values) of the spots provide information about the polarity of the compounds.
Radiochemical Purity and Yield Determination for Labeled Compounds
When this compound is labeled with a radionuclide (e.g., ¹⁸F), determining the radiochemical purity and yield is critical. The radiochemical yield is the amount of radioactivity incorporated into the desired product, expressed as a percentage of the initial radioactivity used. Radiochemical purity is the proportion of the total radioactivity in a sample that is present in the desired chemical form. This is typically determined by radio-HPLC or radio-TLC, where the chromatogram is analyzed by both a mass detector (like UV) and a radioactivity detector. The percentage of the total radioactivity that corresponds to the peak of the desired labeled compound represents the radiochemical purity.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of 2-(Aminooxy)-6-fluoropyridine. nih.gov These methods provide a detailed understanding of electron distribution and energy levels, which are key determinants of the molecule's stability and reactivity.
A fundamental aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For fluoropyridine derivatives, DFT calculations using the B3LYP functional with a basis set like 6-311++G(d,p) have been effectively used to analyze these properties. researchgate.net
Another key output is the Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the aminooxy group, indicating sites susceptible to electrophilic attack.
Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption and emission spectra (fluorescence and phosphorescence). rsc.org These calculations help to understand the molecule's photophysical properties by determining the energies of electronic transitions between the ground state (S0) and excited states (S1, T1). rsc.org The calculated transition energies, oscillator strengths, and dipole moments in both ground and excited states provide a theoretical counterpart to experimental spectroscopic data. rsc.org
| Calculated Property | Typical Method | Significance for this compound |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311G++) | Predicts chemical reactivity and kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for nucleophilic and electrophilic attack. |
| Dipole Moment | DFT | Quantifies the polarity of the molecule, affecting solubility and intermolecular interactions. rsc.org |
| Absorption/Fluorescence Spectra | TD-DFT | Predicts photophysical properties and aids in the interpretation of experimental spectra. rsc.org |
| Proton Affinities & Ionization Energies | DFT, Ab initio | Provides insight into gas-phase reactivity and behavior in mass spectrometry. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are employed to study the physical movements and conformational flexibility of atoms and molecules over time. nih.gov
For a flexible molecule like this compound, which has a rotatable bond between the oxygen and nitrogen atoms, conformational analysis is critical. MD simulations can explore the potential energy surface to identify low-energy, stable conformers. By simulating the molecule in a solvent box (e.g., with TIP3P water models) and using a suitable force field (e.g., CHARMM, AMBER), researchers can observe how the molecule folds and flexes at a given temperature and pressure. nih.gov This provides insight into the dominant shapes the molecule adopts in solution, which is crucial for its interaction with biological targets.
When studying ligand-target interactions, a common workflow involves molecular docking followed by MD simulations.
Molecular Docking: Initially, docking algorithms predict the preferred binding orientation of this compound within the active site of a target protein.
Molecular Dynamics: The most promising docked poses are then subjected to extended MD simulations, often for hundreds of nanoseconds. nih.gov These simulations assess the stability of the ligand-protein complex. Key analyses include calculating the root-mean-square deviation (RMSD) to monitor conformational stability and analyzing hydrogen bonds and other non-covalent interactions over time. nih.gov
Binding Free Energy Calculation: Finally, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. nih.gov
| Simulation Stage | Purpose | Key Parameters & Methods |
| System Setup | Prepare the molecule for simulation. | Force Field (e.g., CHARMM, AMBER), Water Model (e.g., TIP3P), Neutralization with ions. nih.gov |
| Conformational Search | Explore possible shapes of the molecule. | Monte Carlo or MD-based simulated annealing. nih.gov |
| Ligand-Target Docking | Predict binding pose in a protein active site. | Docking software (e.g., AutoDock, Glide). |
| Complex Stability Analysis | Assess the stability of the docked pose over time. | 100+ ns MD simulations, RMSD, RMSF analysis. nih.gov |
| Binding Affinity Estimation | Quantify the strength of the ligand-target interaction. | MM-GBSA or MM-PBSA calculations. nih.gov |
Computational Prediction of Reaction Pathways and Selectivity in Aminooxy-Fluoropyridine Systems
Computational chemistry offers powerful tools for elucidating reaction mechanisms, predicting the feasibility of different reaction pathways, and understanding selectivity. For systems involving this compound, this is particularly valuable for predicting its behavior in synthetic reactions or metabolic processes.
The core of this analysis involves mapping the potential energy surface (PES) of a proposed reaction. Using DFT methods, chemists can calculate the energies of the reactants, products, and any intermediates. nih.gov Crucially, they can also locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or barrier. A lower activation barrier corresponds to a faster reaction rate.
By comparing the activation barriers for multiple competing pathways, it is possible to predict which reaction is more likely to occur (kinetic product) and the resulting product distribution. For instance, in a substitution reaction on the pyridine ring, calculations could determine whether a nucleophile would preferentially attack at a specific carbon atom. This helps in predicting the regioselectivity of the reaction. These computational studies can guide the design of synthetic routes by identifying optimal reaction conditions (temperature, solvent) that favor the desired product.
| Computational Step | Objective | Method | Outcome |
| Reactant/Product Optimization | Find the lowest energy structures of starting materials and products. | DFT Geometry Optimization | Relative energies (reaction enthalpy). nih.gov |
| Transition State Search | Locate the highest energy structure along the reaction coordinate. | TS Search Algorithms (e.g., Berny optimization) | Structure of the transition state. |
| Frequency Calculation | Confirm the nature of stationary points. | Vibrational Frequency Analysis | One imaginary frequency for a TS; zero for minima. |
| Activation Energy Calculation | Determine the kinetic barrier of the reaction. | Energy difference between TS and reactants. | Prediction of reaction rate and feasibility. nih.gov |
| Pathway Comparison | Predict selectivity. | Compare activation energies of competing pathways. | Identification of the most favorable reaction channel. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(Aminooxy)-6-fluoropyridine, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Use NaH in tetrahydrofuran (THF) to activate the pyridine ring for nucleophilic substitution, as demonstrated in the synthesis of fluorinated pyridine analogs (e.g., compound 14 in ).
- Optimize reaction time and temperature to minimize side reactions (e.g., over-alkylation). For example, compound 14 achieved a 31% yield under controlled conditions .
- Purification via column chromatography or recrystallization, followed by structural confirmation using NMR and NMR (as in ) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- NMR: Identify protons adjacent to the aminooxy group (δ ~5-6 ppm) and fluorine coupling patterns (e.g., splitting due to - interactions) .
- NMR: Confirm the presence and electronic environment of the fluorine substituent (e.g., δ ~-100 to -150 ppm for fluoropyridines) .
- IR Spectroscopy: Detect O-H stretching (~3200 cm) from the aminooxy group and C-F vibrations (~1200 cm) .
Q. What are the key reactivity patterns of the aminooxy group in fluoropyridine derivatives under acidic or basic conditions?
- Methodology :
- Under acidic conditions, protonation of the aminooxy group enhances electrophilicity, enabling nucleophilic substitution at the pyridine ring (e.g., with amines or thiols) .
- In basic media, deprotonation may stabilize the aminooxy group, favoring oxidation reactions (e.g., using KMnO to form nitro derivatives) .
Advanced Research Questions
Q. How does the fluorine substituent influence the regioselectivity of reactions in this compound?
- Methodology :
- Fluorine’s electron-withdrawing effect directs electrophilic substitution to the meta position relative to the aminooxy group. Computational modeling (DFT) can predict reactive sites .
- Experimental validation via Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura), as shown for 6-chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine (compound 11c in ) .
Q. What strategies can resolve contradictions in reported reaction outcomes for fluoropyridine derivatives (e.g., competing substitution vs. oxidation pathways)?
- Methodology :
- Systematic variation of reaction parameters (solvent polarity, temperature) to isolate intermediates (e.g., using LC-MS or in situ IR).
- Compare kinetic vs. thermodynamic control: For example, lower temperatures favor substitution (as in compound 17 synthesis, 61% yield), while higher temperatures may promote oxidation .
- Cross-validate findings with computational studies (e.g., transition-state modeling using Gaussian software) .
Q. How can computational chemistry predict the stability and reactivity of this compound in aqueous environments?
- Methodology :
- Conduct molecular dynamics (MD) simulations to assess hydrolysis susceptibility of the aminooxy group.
- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-F and N-O bonds, identifying degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
